molecular formula C12H21Cl2N3O B2811082 [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride CAS No. 2413883-85-7

[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride

Cat. No.: B2811082
CAS No.: 2413883-85-7
M. Wt: 294.22
InChI Key: YBXOHTLCPHUJDS-UHFFFAOYSA-N
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Description

“[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2413883-85-7 . It has a molecular weight of 294.22 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O.2ClH/c1-16-12-6-2-5-11(14-12)15-7-3-4-10(8-13)9-15;;/h2,5-6,10H,3-4,7-9,13H2,1H3;2*1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 294.22 . The InChI code is 1S/C12H19N3O.2ClH/c1-16-12-6-2-5-11(14-12)15-7-3-4-10(8-13)9-15;;/h2,5-6,10H,3-4,7-9,13H2,1H3;2*1H .

Scientific Research Applications

Dopamine D2 Receptor Ligands

Research has highlighted the importance of dopamine D2 receptor (D2R) ligands in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes aromatic moiety, cyclic amine, and lipophilic fragments, components that might be structurally related to the compound of interest (Jůza et al., 2022).

Cytochrome P450 Isoform Inhibition

In the context of drug metabolism and drug-drug interactions, the selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms is critical. Research on the selectivity of inhibitors for various CYP isoforms could shed light on potential metabolism-based drug interactions involving compounds with similar structures to the one (Khojasteh et al., 2011).

Mu-Opioid Receptor Agonists

Oliceridine, a novel mu-opioid receptor agonist, exemplifies the potential of selectively targeting opioid receptors to achieve therapeutic analgesic effects while minimizing adverse effects. This research avenue could be relevant for compounds targeting opioid pathways for pain management (Urits et al., 2019).

Serotonin Receptor Targets

The role of serotonin (5-HT) and its receptors, particularly 5-HT1A, in depression and the effects of various antidepressants, including those with structures involving piperidine and pyrimidine groups, highlights the significance of targeting serotonin pathways in pharmacotherapy. This area of research may provide insights into the potential therapeutic applications of compounds structurally related to the compound of interest (Wang et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

[1-(6-methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.2ClH/c1-16-12-6-2-5-11(14-12)15-7-3-4-10(8-13)9-15;;/h2,5-6,10H,3-4,7-9,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMAXUZIOPMKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)N2CCCC(C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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